molecular formula C15H16FNO B2916658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone CAS No. 1797558-37-2

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2916658
M. Wt: 245.297
InChI Key: RHXZPCNFAGGMDB-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Stereochemical Analysis

  • Stereochemical Synthesis : The compound is used in the stereospecific synthesis of active metabolites for potent kinase inhibitors. An example includes its use in creating an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).

Structure-Activity Relationships

  • Analgesic Activities : It has been studied for its structure-activity relationships, particularly in variants like 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into analgesic and narcotic antagonist activities (Takeda et al., 1977).

Catalysis and Asymmetric Synthesis

  • Use in Asymmetric Epoxidation : Derivatives of this compound have been employed as catalysts for asymmetric epoxidation of alkenes, demonstrating notable effectiveness (Klein & Roberts, 2002).
  • Enantioselective Synthesis Catalysts : Certain isomers serve as catalysts (chemzymes) for the enantioselective reduction of achiral ketones to chiral secondary alcohols (Corey et al., 1989).

Radiopharmaceutical Research

  • Muscarinic-Cholinergic Receptor Imaging : Isomers of related structures have been evaluated as PET candidates for imaging muscarinic-cholinergic receptors, contributing to neuroreceptor imaging research (Luo et al., 1998).

Fluorination in Organic Synthesis

  • Site-Selective Fluorination : This compound is related to reagents used for the site-selective fluorination of various organic substrates, enhancing the field of medicinal chemistry and drug synthesis (Lal, 1993).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


Please consult with a qualified professional or refer to the appropriate resources for detailed information.


properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXZPCNFAGGMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone

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